N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-17-13-18(2)15-20(14-17)30-24(32)21-9-5-6-10-22(21)28-25(30)33-19(3)23(31)29-26(16-27)11-7-4-8-12-26/h5-6,9-10,13-15,19H,4,7-8,11-12H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYFCDPXAWVLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SC(C)C(=O)NC4(CCCCC4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide is a synthetic compound with diverse potential applications in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H28N4O2S
- Molecular Weight : 460.6 g/mol
The compound features a unique structure that includes a quinazoline moiety and a sulfanyl group, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exhibit:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : The compound may bind to certain receptors, altering signaling pathways that regulate cellular functions.
Pharmacological Studies
Recent studies have highlighted the compound's pharmacological potential:
- Anticancer Activity : Preliminary research indicates that this compound could inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have been documented regarding the biological effects of similar compounds with structural similarities:
- A study on a related quinazoline derivative demonstrated significant anti-tumor activity in vitro and in vivo, suggesting that modifications to the quinazoline structure can enhance biological efficacy.
- Another investigation into sulfanyl-containing compounds revealed their role as potent inhibitors of specific kinases involved in cancer progression.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:
Q & A
Q. What are common by-products during synthesis, and how are they characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
